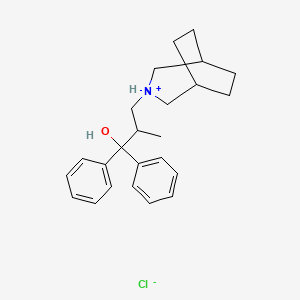
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of protozoal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(322)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves multiple stepsCommon reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its antiprotozoal activity.
Medicine: Investigated for its therapeutic potential in treating protozoal infections such as malaria and trypanosomiasis
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves its interaction with specific molecular targets within protozoal cells. It is believed to interfere with critical pathways necessary for the survival and replication of these organisms, leading to their eventual death .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo(3.2.2)nonane derivatives: These compounds share the same bicyclic core structure but differ in their substituents.
2-Azabicyclo(3.2.2)nonane derivatives: Similar in structure but with variations in the position of the nitrogen atom
Uniqueness
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its beta-methyl-alpha,alpha-diphenyl group is particularly noteworthy for its role in enhancing the compound’s antiprotozoal activity .
Properties
CAS No. |
21042-91-1 |
|---|---|
Molecular Formula |
C24H32ClNO |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
3-(3-azoniabicyclo[3.2.2]nonan-3-yl)-2-methyl-1,1-diphenylpropan-1-ol;chloride |
InChI |
InChI=1S/C24H31NO.ClH/c1-19(16-25-17-20-12-13-21(18-25)15-14-20)24(26,22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-11,19-21,26H,12-18H2,1H3;1H |
InChI Key |
QSVYTTAMBIQHES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+]1CC2CCC(C1)CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















